![molecular formula C14H13N3O2 B1350439 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 886361-84-8](/img/structure/B1350439.png)
5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
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Overview
Description
5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, or 5PTC, is a novel cyclohexanedione derivative with a triazole group attached to its phenyl ring. It has been studied for its potential applications in various areas, such as medicinal chemistry, materials science, and biochemistry. This compound has been used as a building block for the synthesis of various heterocyclic compounds, and its unique structure also makes it a useful tool for studying the mechanisms of action of various biochemical processes.
Scientific Research Applications
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes “5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione” a potential candidate for the development of new antibacterial agents.
Antimicrobial Activity
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Rational design and development of novel antimicrobial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Optoelectronics
A series of new symmetrical s-tetrazine derivatives, coupled via a 1,4-phenylene linkage with a 4H-1,2,4-triazole ring, were obtained . The combination of these two rings in an extensively coupled system has significant potential applications, mainly in optoelectronics .
Luminescent Properties
All the synthesized highly-conjugated triazoles exhibited luminescence . In particular, one derivative, 3,6-bis (4- (5- (4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine (13b), showed strong fluorescence emission and a high quantum yield close to 1 .
Drug Discovery
This compound could be very useful for the discovery of new drug candidates . The 1,2,4-triazole-containing scaffolds are intriguing groups of compounds in organic chemistry with potential applications in medicine .
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole scaffold, like 5-phenyl-4-(1h-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazole derivatives can inhibit essential proteins for bacteria, such as dna gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (dhfr), and seca atpase .
Biochemical Pathways
1,2,4-triazole derivatives are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
1,2,4-triazole derivatives are known to exhibit a wide range of biological activities .
properties
IUPAC Name |
5-phenyl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-11-6-12(10-4-2-1-3-5-10)14(13(19)7-11)17-9-15-8-16-17/h1-5,8-9,12,14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHERVNGKLVPCLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377245 |
Source
|
Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-84-8 |
Source
|
Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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